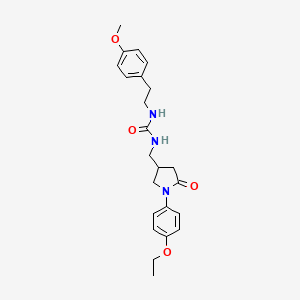
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Enzyme Inhibition
Urea derivatives have been synthesized and assessed for their potential as enzyme inhibitors. A study by Vidaluc et al. (1995) demonstrated the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and their evaluation as acetylcholinesterase inhibitors. These compounds show how variations in the chemical structure, such as changes in the spacer length and pharmacophoric units, can affect inhibitory activities against specific enzymes, highlighting the importance of structural optimization in drug discovery (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anticancer Research
Another application is in anticancer research, where urea derivatives are evaluated for their potential to inhibit cancer cell growth. Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and subjected them to enzyme inhibition assays and observed effects on a prostate cancer cell line. This research exemplifies the potential of urea derivatives in developing new anticancer agents by exploring their enzyme inhibition capabilities and cytotoxic effects against cancer cells (Mustafa, Perveen, & Khan, 2014).
Neuropharmacology
Urea derivatives have also been explored for their roles in neuropharmacology, particularly in modulating receptors involved in feeding behavior and stress. Piccoli et al. (2012) investigated the effects of various urea derivatives as antagonists of orexin receptors, demonstrating their potential in treating binge eating disorders. This study underscores the significance of urea derivatives in modulating neural pathways and suggests a new avenue for pharmacological treatment of eating disorders and possibly other compulsive behavior disorders (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).
Material Science and Gelation
In the field of material science, urea derivatives are utilized in the development of hydrogels with tunable physical properties. Lloyd and Steed (2011) explored the gelation properties of a specific urea compound in various acidic conditions, demonstrating the impact of anion identity on the morphology and rheology of the gels formed. This research highlights the potential of urea derivatives in creating materials with specific characteristics for applications in drug delivery systems, tissue engineering, and other areas where controlled material properties are crucial (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-3-30-21-10-6-19(7-11-21)26-16-18(14-22(26)27)15-25-23(28)24-13-12-17-4-8-20(29-2)9-5-17/h4-11,18H,3,12-16H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHADQNEWDEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


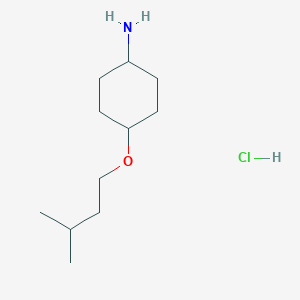

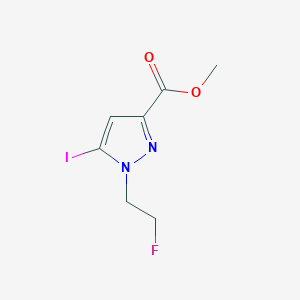
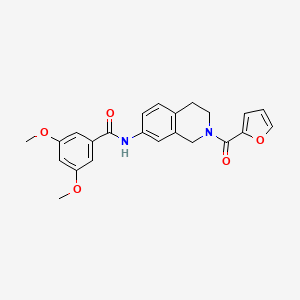

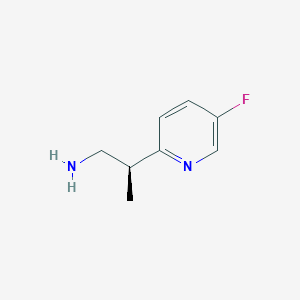

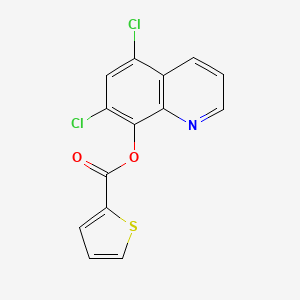
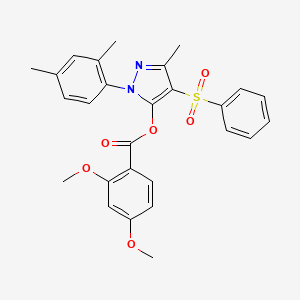
![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)
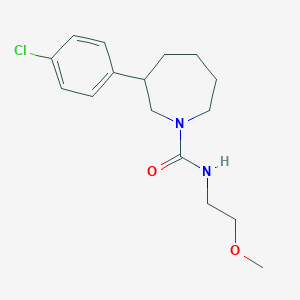
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2836073.png)